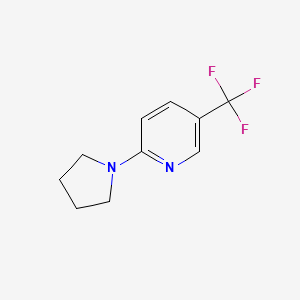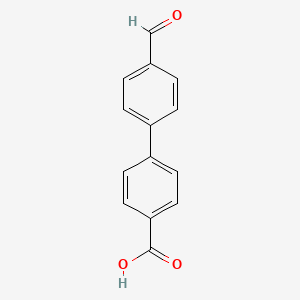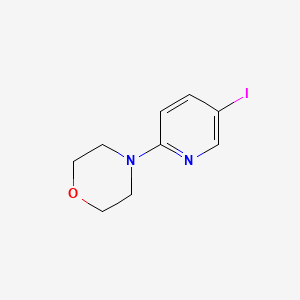
4-(5-Iodopyridin-2-yl)morpholine
Descripción general
Descripción
4-(5-Iodopyridin-2-yl)morpholine, also known as IPyM, is an organoiodine compound that is used as a building block in organic synthesis. It is a versatile, highly reactive and easily manipulated reagent that has been used in a wide variety of scientific research applications, including drug discovery and development, biochemistry and physiology, and laboratory experiments.
Aplicaciones Científicas De Investigación
Pharmacophore for PI3K and PIKKs Inhibition
- 4-(Pyrimidin-4-yl)morpholines, including derivatives like 4-(5-Iodopyridin-2-yl)morpholine, are recognized as privileged pharmacophores for the inhibition of PI3K and PIKKs. This inhibition is crucial due to the morpholine oxygen's role in forming key hydrogen bonding interactions and conveying selectivity over the broader kinome. These morpholine derivatives are valuable as kinase hinge binders due to their ability to adopt a co-planar conformation with an adjacent aromatic core, a feature enhanced by the morpholine nitrogen's non-bonding pair of electrons interacting with the electron-deficient pyrimidine π-system (Hobbs et al., 2019).
Selective Suzuki-Miyaura Cross-Coupling Reaction
- This compound has been studied in the context of selective Suzuki-Miyaura cross-coupling reactions, particularly in synthesizing 8-aryl-substituted morpholines as intermediates of potential PI3K inhibitors. The selectivity of this reaction is highly dependent on various factors like the nature of the palladium catalyst, solvent, base, and temperature. This selective cross-coupling is significant in producing a variety of aryl and heteroaryl boronic acids coupled in high yield and selectivity (Chen, Yang, & Xie, 2009).
Palladium-Catalysed Aminocarbonylation
- The compound has been involved in palladium-catalysed aminocarbonylation reactions. Such reactions are crucial in forming amides and amination products, providing insights into the mechanistic details of aminocarbonylation. The reactivity of this compound in such contexts is indicative of its versatility in synthesizing a range of biologically relevant compounds (Takács et al., 2012).
Inhibitors of Phosphoinositide 3-Kinase
- Derivatives of this compound have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This makes them valuable in the study of compounds for potential use in xenograft models of tumor growth. The structure-activity relationship data from such studies demonstrate the utility of these compounds in therapeutic applications (Alexander et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
4-(5-iodopyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMHFKCAFPUVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383636 | |
| Record name | 4-(5-Iodopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470463-42-4 | |
| Record name | 4-(5-Iodopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Iodo-2-pyridyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)
![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)
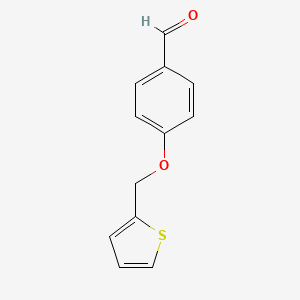
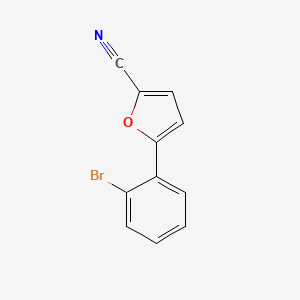
![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)
![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)
